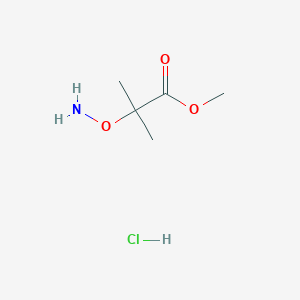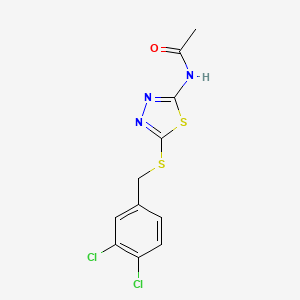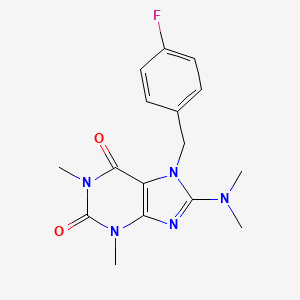
8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as DBF, is a synthetic compound that belongs to the family of xanthine derivatives. DBF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione' involves the reaction of 4-fluorobenzylamine with 8-chloro-7-methyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione followed by the reaction of the resulting intermediate with dimethylamine.
Starting Materials
4-fluorobenzylamine, 8-chloro-7-methyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, dimethylamine
Reaction
Step 1: 4-fluorobenzylamine is reacted with 8-chloro-7-methyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in the presence of a suitable solvent and base to form the intermediate 8-(4-fluorobenzyl)-7-methyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione., Step 2: The intermediate from step 1 is then reacted with dimethylamine in the presence of a suitable solvent and base to form the final product, 8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
Wissenschaftliche Forschungsanwendungen
DBF has been extensively studied for its potential applications in various fields of research. One of the significant areas of interest is its potential as a neuroprotective agent. Studies have shown that DBF can protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
DBF has also been investigated for its anticancer properties. In vitro studies have shown that DBF can induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, DBF has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Wirkmechanismus
The mechanism of action of DBF is not fully understood. However, studies have suggested that DBF exerts its neuroprotective effects by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes. DBF has also been shown to modulate the activity of neurotransmitter receptors, including adenosine and dopamine receptors.
Biochemische Und Physiologische Effekte
DBF has been shown to have a variety of biochemical and physiological effects. In animal models, DBF has been shown to improve memory and learning, reduce oxidative stress, and inhibit inflammation. DBF has also been shown to have analgesic effects, reducing pain in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of DBF is its relatively low toxicity, making it a suitable candidate for in vitro and in vivo experiments. Additionally, DBF is easily synthesized, making it readily available for research purposes. However, one of the limitations of DBF is its poor solubility in water, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DBF. One area of interest is the development of DBF derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of DBF and its potential applications in the treatment of various diseases. Finally, the use of DBF as a tool for studying the role of adenosine and dopamine receptors in various physiological processes warrants further investigation.
Eigenschaften
IUPAC Name |
8-(dimethylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c1-19(2)15-18-13-12(14(23)21(4)16(24)20(13)3)22(15)9-10-5-7-11(17)8-6-10/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFJULHKNGGGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


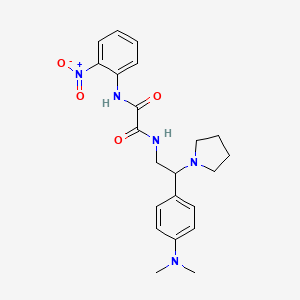
![(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2783873.png)
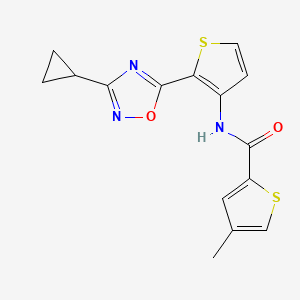
![Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride](/img/structure/B2783879.png)
![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783880.png)
![3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783881.png)
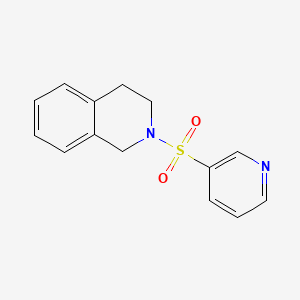
![Methyl 4-(6,7-dimethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2783885.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2783886.png)
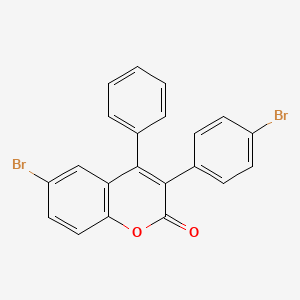
![1-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2783889.png)
